molecular formula C7H9NO3S B1602784 (4-aminophenyl) methanesulfonate CAS No. 24690-19-5

(4-aminophenyl) methanesulfonate

Cat. No.: B1602784
CAS No.: 24690-19-5
M. Wt: 187.22 g/mol
InChI Key: PKFRDPWUJPMCRJ-UHFFFAOYSA-N
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Description

(4-Aminophenyl) methanesulfonate is an organic compound with the molecular formula C7H9NO3S It is a derivative of methanesulfonic acid and aniline, where the sulfonate group is attached to the methylene carbon, and the amino group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-aminophenyl) methanesulfonate typically involves the reaction of 4-aminophenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

4-Aminophenol+Methanesulfonyl chloride(4-Aminophenyl) methanesulfonate+HCl\text{4-Aminophenol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Aminophenol+Methanesulfonyl chloride→(4-Aminophenyl) methanesulfonate+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product, such as recrystallization or distillation, to ensure high purity and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino group can be converted to a nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form various derivatives, such as converting the sulfonate group to a sulfonamide using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with other aromatic compounds to form azo dyes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium nitrite, hydrochloric acid, various aromatic compounds for coupling.

Major Products Formed:

    Oxidation: 4-Nitrophenyl methanesulfonate.

    Reduction: 4-Aminophenyl sulfonamide.

    Substitution: Azo dyes and other substituted aromatic compounds.

Scientific Research Applications

(4-Aminophenyl) methanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Investigated for its potential use in biochemical assays and as a reagent in protein modification studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (4-aminophenyl) methanesulfonate involves its ability to act as an alkylating agent. The sulfonate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in modifying proteins and other biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

    Methanesulfonic acid: A simpler compound with similar sulfonate functionality but lacking the aromatic amino group.

    4-Aminophenol: Similar aromatic structure with an amino group but lacking the sulfonate group.

    Ethyl methanesulfonate: An alkylating agent with similar sulfonate functionality but different alkyl group.

Uniqueness: (4-Aminophenyl) methanesulfonate is unique due to the presence of both the amino group and the sulfonate group on the aromatic ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(4-aminophenyl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-12(9,10)11-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFRDPWUJPMCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101290495
Record name Phenol, 4-amino-, 1-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24690-19-5
Record name Phenol, 4-amino-, 1-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24690-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-amino-, 1-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-amino-, 1-methanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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